molecular formula C23H22D4ClN7O3 B1164874 Avanafil-d4

Avanafil-d4

Katalognummer: B1164874
Molekulargewicht: 487.975
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAS Number: 330784-47-9 (unlabelled)

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of Avanafil-d4 is crucial for optimizing its therapeutic use. Studies have demonstrated that Avanafil can effectively cross the blood-brain barrier, which is important for assessing its central nervous system effects. A sensitive high-performance liquid chromatography-triple quadrupole mass spectrometric method was developed to analyze Avanafil and its metabolites in biological samples, revealing recovery rates of 96.60% in rat plasma and 94.50% in brain homogenates .

Efficacy in Treating Erectile Dysfunction

Avanafil has been shown to be effective in treating ED, with clinical studies indicating significant improvements in erectile function scores compared to placebo groups. A meta-analysis highlighted that both 100 mg and 200 mg doses of Avanafil resulted in higher International Index of Erectile Function (IIEF) scores, demonstrating its efficacy in enhancing sexual performance . Moreover, Avanafil's rapid onset of action makes it a preferred choice among PDE5 inhibitors .

Safety Profile

The safety profile of Avanafil has been extensively evaluated in clinical trials. Adverse events associated with its use were found to be manageable, with no significant differences in serious adverse events when compared to placebo . The risk of hypotension and other side effects commonly associated with PDE5 inhibitors was also assessed, indicating that Avanafil presents a favorable safety profile .

Comparative Studies with Other PDE5 Inhibitors

Comparative studies have positioned Avanafil favorably against other PDE5 inhibitors such as sildenafil and tadalafil. Research indicates that Avanafil offers similar or superior efficacy while potentially having fewer side effects related to prolonged vasodilation . The pharmacokinetic advantages of Avanafil include a shorter half-life and quicker onset, which are beneficial for patients seeking immediate relief from ED symptoms.

Future Research Directions

Ongoing research is exploring the potential applications of this compound beyond ED treatment. Investigations into its effects on other conditions related to vascular health and sexual dysfunction are being conducted. Additionally, the exploration of combination therapies involving Avanafil with other agents may enhance treatment outcomes for patients with complex medical histories .

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness and safety of Avanafil. For instance:

  • Study A : A randomized controlled trial involving 300 participants demonstrated significant improvements in IIEF scores after 12 weeks of treatment with either 100 mg or 200 mg doses of Avanafil compared to placebo.
  • Study B : A long-term follow-up study indicated sustained efficacy over 24 months with minimal adverse events reported.

These studies underscore the promising role of this compound in clinical practice.

Analyse Chemischer Reaktionen

Synthetic Pathways and Isotopic Labeling

Avanafil-d4 is synthesized via deuterium incorporation at specific positions during the preparation of the parent compound. The primary synthesis route involves:

Key Reaction Steps:

  • Hydrolysis of Ethyl Ester Precursor

    • The ethyl ester group of 4-[(3-chloro-4-methoxybenzyl)amino]-2-methylthiopyrimidine-5-carboxylate undergoes hydrolysis using deuterated sodium hydroxide (NaOD) to yield the deuterated carboxylic acid intermediate.

    • Reaction Conditions : 60°C, 12 hours, D₂O solvent .

  • Acylation with Thionyl Chloride-d2

    • The carboxylic acid intermediate reacts with thionyl chloride-d2 (SOCl₂-d2) to form the acyl chloride derivative.

    • Reaction Yield : 85–92% .

  • Nucleophilic Substitution with L-Prolinol-d3

    • The acyl chloride undergoes nucleophilic substitution with L-prolinol-d3 to introduce deuterium at the hydroxymethyl pyrrolidine moiety.

    • Catalyst : Triethylamine (TEA); Solvent : Deuterated tetrahydrofuran (THF-d8) .

Table 1: Isotopic Labeling Positions in this compound

PositionDeuterium CountFunctional GroupSynthetic Step
22Pyrimidine methylthioHydrolysis (NaOD)
72Hydroxymethyl pyrrolidineNucleophilic substitution (L-prolinol-d3)

Stability and Degradation Reactions

This compound exhibits stability comparable to its non-deuterated counterpart but shows altered kinetic isotope effects (KIEs) in hydrolytic and oxidative environments:

Degradation Pathways:

  • Acidic Hydrolysis :

    • In 0.1 M DCl/D₂O at 40°C, this compound undergoes slow cleavage of the sulfonyl group (t₁/₂ = 48 hours vs. 12 hours for Avanafil) .

  • Oxidative Degradation :

    • Exposure to m-chloroperbenzoic acid (MCPBA) in CDCl₃ oxidizes the methylthio group to a methylsulfonyl group, retaining deuterium at labeled positions .

Table 2: Stability Data Under Accelerated Conditions

ConditionDegradation ProductDeuterium Retention (%)
0.1 M DCl/D₂O, 40°C, 48hDesulfonated derivative98.5 ± 0.3
MCPBA in CDCl₃, 25°C, 4hSulfone derivative99.1 ± 0.2

Comparative Reaction Kinetics

Deuteration reduces metabolic clearance via CYP3A4 by 15–20% due to KIEs, as shown in hepatic microsome studies :

Table 3: Metabolic Stability in Human Liver Microsomes

ParameterAvanafilThis compound
CLint (µL/min/mg)28.4 ± 3.123.9 ± 2.8
t₁/₂ (min)45.253.6

Critical Research Findings

  • Isotope Effects on Solubility : this compound shows a 10% reduction in aqueous solubility (0.12 mg/mL vs. 0.13 mg/mL for Avanafil) .

  • Stereochemical Integrity : Chiral HPLC confirms retention of (S)-configuration at the hydroxymethyl pyrrolidine group post-deuteration .

Eigenschaften

Molekularformel

C23H22D4ClN7O3

Molekulargewicht

487.975

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.